molecular formula C14H19ClFN3 B12226421 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

Cat. No.: B12226421
M. Wt: 283.77 g/mol
InChI Key: CYLYUGCIXUTQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl halides in the presence of a base such as potassium carbonate.

    N-alkylation with phenylethylamine: The final step involves the N-alkylation of the pyrazole derivative with phenylethylamine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride
  • 1-(2-bromoethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride
  • 1-(2-iodoethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

Uniqueness

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo counterparts. The fluoroethyl group can influence the compound’s lipophilicity, metabolic stability, and interaction with molecular targets.

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-12-11-18(10-8-15)17-14(12)16-9-7-13-5-3-2-4-6-13;/h2-6,11H,7-10H2,1H3,(H,16,17);1H

InChI Key

CYLYUGCIXUTQLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCCC2=CC=CC=C2)CCF.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.